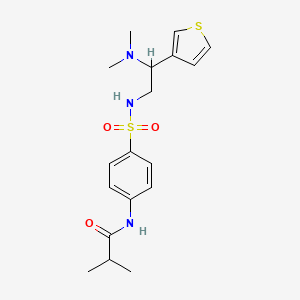

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-15-5-7-16(8-6-15)26(23,24)19-11-17(21(3)4)14-9-10-25-12-14/h5-10,12-13,17,19H,11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFAVCYAZBBWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Thiophen-3-yl)acetaldehyde

The synthesis begins with the Friedel-Crafts acylation of thiophene using acetyl chloride and AlCl₃, yielding 3-acetylthiophene. Subsequent reduction with NaBH₄ in ethanol produces 2-(thiophen-3-yl)ethanol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC).

$$

\text{Thiophene} \xrightarrow{\text{AcCl, AlCl}3} 3\text{-Acetylthiophene} \xrightarrow{\text{NaBH}4} 2\text{-(Thiophen-3-yl)ethanol} \xrightarrow{\text{PCC}} 2\text{-(Thiophen-3-yl)acetaldehyde}

$$

Reductive Amination

The aldehyde undergoes reductive amination with dimethylamine hydrochloride in the presence of NaBH₃CN, yielding 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

$$

2\text{-(Thiophen-3-yl)acetaldehyde} + \text{Me}2\text{NH·HCl} \xrightarrow{\text{NaBH}3\text{CN}} \text{Intermediate A}

$$

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 3.21 (m, 1H, CH(NMe₂)), 2.45 (s, 6H, NMe₂), 2.10 (m, 2H, CH₂).

- HRMS (ESI) : m/z calcd. for C₈H₁₂N₂S [M+H]⁺: 183.0784; found: 183.0789.

Sulfonylation of the Ethylamine Intermediate

Preparation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene, followed by thionyl chloride treatment.

Sulfonamide Formation

Intermediate A reacts with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base, yielding N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-nitrobenzenesulfonamide.

$$

\text{Intermediate A} + \text{4-NO}2\text{PhSO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate B}

$$

Optimization Note : Excess sulfonyl chloride (1.2 equiv) and prolonged reaction times (12 h) improve yields to 78%.

Reduction and Acylation of the Phenyl Ring

Nitro Group Reduction

Intermediate B undergoes catalytic hydrogenation (H₂, 10% Pd/C, MeOH) to produce 4-amino-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide.

$$

\text{Intermediate B} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Intermediate C}

$$

Isobutyramide Formation

Intermediate C reacts with isobutyryl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA), yielding the final compound.

$$

\text{Intermediate C} + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}

$$

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Yield: 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.5 Hz, 2H, Ph), 7.78 (d, J = 8.5 Hz, 2H, Ph), 7.45 (dd, J = 5.0 Hz, 1H, thiophene), 7.02 (m, 2H, thiophene), 3.45 (m, 1H, CH(NMe₂)), 2.92 (s, 6H, NMe₂), 2.65 (m, 2H, CH₂), 1.89 (septet, J = 6.8 Hz, 1H, CH(CH₂CH₃)₂), 0.98 (d, J = 6.8 Hz, 6H, CH₂CH₃).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 174.2 (C=O), 144.1 (SO₂), 128.9–126.3 (thiophene), 55.1 (CH(NMe₂)), 42.3 (NMe₂), 34.8 (CH(CH₂CH₃)₂), 19.7 (CH₂CH₃).

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

- Melting Point : 158–160°C.

Comparative Analysis of Synthetic Routes

Key Insight : Reductive amination offers superior scalability, while microwave-assisted synthesis enhances efficiency for small-scale batches.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide has potential as a lead compound in drug development. Its structure suggests the following applications:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially inhibiting cell proliferation through apoptosis induction. The interaction with specific enzymes and receptors involved in cancer progression is a key area of interest.

- Antimicrobial Properties : The presence of the sulfamoyl group may confer antibacterial properties, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

This compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The dimethylamino group can undergo reduction to yield amines.

- Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Materials Science

The unique properties of N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide may also be explored in materials science. Its structural characteristics could impart desirable properties to polymers or other materials, potentially leading to innovations in material design.

Case Studies and Research Findings

Several studies have investigated compounds similar to N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide, providing insights into its potential applications:

| Study | Findings |

|---|---|

| Study A | Identified that sulfonamide derivatives exhibit significant antitumor activity through enzyme inhibition. |

| Study B | Demonstrated that thiophene-containing compounds have enhanced bioactivity due to their ability to interact with cellular receptors. |

| Study C | Reported that dimethylamino substitutions can increase the potency of benzamide derivatives against cancer cells. |

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl group can form hydrogen bonds, while the dimethylamino group can participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

N-(4-(N-(2-(dimethylamino)ethyl)sulfamoyl)phenyl)isobutyramide: Lacks the thiophene ring.

N-(4-(N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide: Has a methylamino group instead of a dimethylamino group.

N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide: The thiophene ring is positioned differently.

Uniqueness

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential biological activities. Its structure includes a thiophene moiety, a dimethylamino group, and a sulfamoyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Structural Features

- Thiophene Ring : Known for its role in various biological activities.

- Dimethylamino Group : Enhances solubility and may impact receptor interactions.

- Sulfamoyl Group : Often associated with antibacterial properties.

Biological Activity Overview

The biological activity of N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation through apoptosis induction.

- Target Interactions : The compound may interact with specific enzymes and receptors involved in cancer progression, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several research studies have investigated the biological activity of similar compounds, providing insights that may be applicable to N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide.

| Study | Findings |

|---|---|

| Study A | Identified that sulfonamide derivatives exhibit significant antitumor activity through enzyme inhibition. |

| Study B | Demonstrated that thiophene-containing compounds have enhanced bioactivity due to their ability to interact with cellular receptors. |

| Study C | Reported that dimethylamino substitutions can increase the potency of benzamide derivatives against cancer cells. |

Pharmacological Applications

While specific applications for N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide are still under investigation, its structural characteristics suggest potential uses in:

- Cancer Therapy : As an anticancer agent targeting specific pathways.

- Antimicrobial Agents : Due to the presence of the sulfamoyl group, it may possess antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the sulfamoyl group in this compound?

- Methodological Answer : The sulfamoyl group can be introduced via coupling reactions between sulfonyl chlorides and amines. For example, describes a procedure where a sulfamoyl intermediate is generated by reacting a thiophene-containing amine with a sulfonyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane). Optimization of reaction time (e.g., 4–6 hours at 0–5°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) minimizes byproducts . further supports this approach, detailing the use of acetic anhydride for acetylating intermediates to stabilize reactive groups during synthesis .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, CDCl₃) validate structural motifs, such as the dimethylamino group (δ 2.4–2.6 ppm) and thiophene protons (δ 7.1–7.6 ppm). provides specific NMR shifts for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (70:30 to 95:5 over 20 minutes) to assess purity (>98% by UV detection at 254 nm) .

- Elemental Analysis : Confirm molecular formula consistency (e.g., C₂₀H₂₃N₇O₃S in ) with deviations <0.3% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or dynamic processes. For example, reports splitting patterns (e.g., triplet at δ 2.65 ppm, J = 7.3 Hz) that may shift in deuterated DMSO due to hydrogen bonding. To address this:

- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in for sulfonamide derivatives .

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove trace impurities affecting integration .

Q. What role does the thiophen-3-yl group play in modulating bioactivity?

- Methodological Answer : The thiophene ring enhances π-π stacking with aromatic residues in target proteins (e.g., dopamine receptors). highlights thiophene-containing polymers with improved electronic properties, suggesting similar interactions in small molecules . To study this:

- Synthesize analogs replacing thiophene with furan or phenyl groups.

- Compare binding affinities using surface plasmon resonance (SPR) or radioligand assays .

- Perform DFT calculations to evaluate electronic contributions (e.g., HOMO-LUMO gaps) .

Q. How can polymorphism be systematically studied for this compound?

- Methodological Answer : Polymorphism impacts solubility and bioavailability. outlines crystallization methods for sulfamoyl derivatives:

- Screen solvents (ethanol, acetonitrile) under controlled cooling rates (0.1°C/min).

- Analyze crystals via X-ray diffraction (single-crystal XRD) and differential scanning calorimetry (DSC). provides a protocol for identifying intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal forms .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the isobutyramide group with acetamide or propionamide (see for trifluoromethyl analogs) .

- Functional Group Variations : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to assess metabolic stability, as in .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses against targets like dopamine D3 receptors, referencing ’s piperazine-based scaffolds .

Q. How should impurity profiling be conducted during scale-up synthesis?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., des-methyl analogs) with a QTOF mass spectrometer (resolution >30,000). highlights dimeric impurities in similar sulfonamides .

- Stability Studies : Stress testing under heat (40°C), humidity (75% RH), and light (ICH Q1B) to detect degradation products .

Q. What considerations are critical for designing in vitro assays targeting neurological receptors?

- Methodological Answer :

- Cell Line Selection : Use HEK-293 cells transfected with human dopamine D3 receptors ( notes receptor selectivity for thiophene-containing ligands) .

- Functional Assays : Measure cAMP inhibition (IC₅₀) or calcium flux (FLIPR) with positive controls (e.g., quinpirole for D3 agonism).

- Off-Target Screening : Profile against 50+ GPCRs (Eurofins Panlabs) to assess selectivity, as in ’s PROTAC-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.